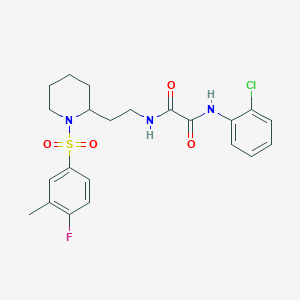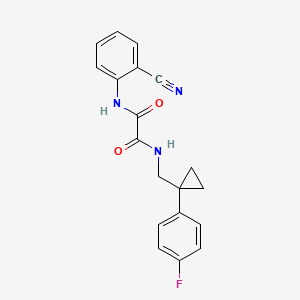![molecular formula C15H15N3O2 B2854334 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 906218-55-1](/img/structure/B2854334.png)
2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the molecular formula C9H11N3O2 . It is a derivative of pyrimidine, a class of organic compounds that are widely present in nature and exhibit a range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its InChI code: 1S/C9H11N3O2/c1-6-3-8-10-7 (5-14-2)4-9 (13)12 (8)11-6/h3-4,10H,5H2,1-2H3 . This indicates that the molecule contains 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. In addition, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to reduce the replication of HIV and HCV in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using standard organic chemistry techniques. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound and its derivatives, which could lead to the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. Finally, the potential applications of this compound in other fields, such as materials science and nanotechnology, should be explored.
Métodos De Síntesis
2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol can be synthesized using a variety of methods, including the reaction of 2-chloro-5-methyl-3-phenylpyrazine with 1-methoxymethyl-3,4-dihydro-2H-pyrimidine-5-one in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-5-methyl-3-phenylpyrazine with 1-methoxymethyl-3,4-dihydro-2H-pyrimidin-6-one in the presence of a base such as sodium hydride. Both methods result in the formation of this compound with high yields and purity.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. This compound has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
IUPAC Name |
2-(methoxymethyl)-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-8-13(19)18-15(16-10)14(12(17-18)9-20-2)11-6-4-3-5-7-11/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJIVQYWBIMDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

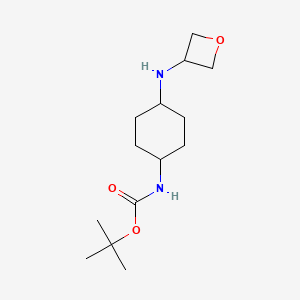
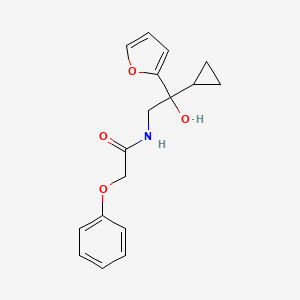
![N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2854255.png)
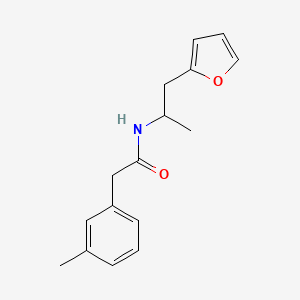
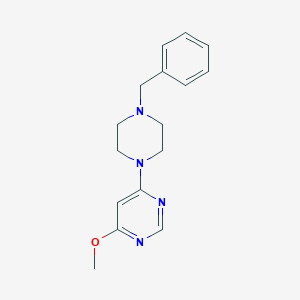
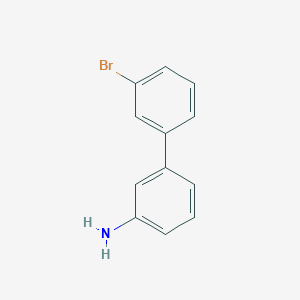
![Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2854261.png)
![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2854263.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2854265.png)
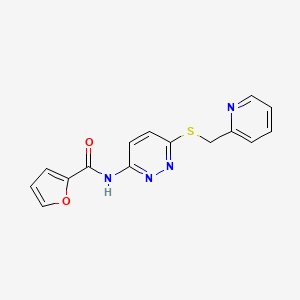
![N-[cyano(2-fluorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2854271.png)
